Cas no 209983-18-6 (4-amino-1,2,3,4-tetrahydroisoquinolin-3-one)

4-Amino-1,2,3,4-tetrahydroisoquinolin-3-one is a heterocyclic compound featuring an amino-substituted tetrahydroisoquinoline scaffold with a ketone functional group at the 3-position. This structure serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its rigid bicyclic framework and reactive amine and carbonyl groups enable selective functionalization, making it valuable for constructing complex heterocycles or peptidomimetics. The compound’s stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in medicinal chemistry and drug discovery. Its applications include serving as a precursor for alkaloid derivatives or modulators of biological targets.
4-amino-1,2,3,4-tetrahydroisoquinolin-3-one structure
209983-18-6 structure
Product Name:4-amino-1,2,3,4-tetrahydroisoquinolin-3-one
CAS No:209983-18-6
MF:C9H10N2O
MW:162.188501834869
MDL:MFCD27938807
CID:1038656
PubChem ID:22312038
Update Time:2025-06-11

4-amino-1,2,3,4-tetrahydroisoquinolin-3-one Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-1,2-dihydroisoquinolin-3(4H)-one
    • 4-amino-2,4-dihydro-1H-isoquinolin-3-one
    • 4-amino-1,2,3,4-tetrahydroisoquinolin-3-one
    • AKOS016002627
    • 4-Amino-1,4-dihydroisoquinolin-3(2H)-one
    • EN300-1601939
    • DTXSID90624633
    • 209983-18-6
    • SCHEMBL4992475
    • 4-amino-1,2,3,4-tetrahydroisoquinoline-3-one
    • PRVYXGQGPCTVJF-UHFFFAOYSA-N
    • MDL: MFCD27938807
    • Inchi: 1S/C9H10N2O/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-4,8H,5,10H2,(H,11,12)
    • InChI Key: PRVYXGQGPCTVJF-UHFFFAOYSA-N
    • SMILES: O=C1C(C2C=CC=CC=2CN1)N

Computed Properties

  • Exact Mass: 162.079312947g/mol
  • Monoisotopic Mass: 162.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 55.1Ų

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Additional information on 4-amino-1,2,3,4-tetrahydroisoquinolin-3-one

4-Amino-1,2,3,4-Tetrahydroisoquinolin-3-one (CAS No. 209983-18-6): An Overview of Its Properties and Applications

4-Amino-1,2,3,4-tetrahydroisoquinolin-3-one (CAS No. 209983-18-6) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of isoquinolines, which are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.

The chemical structure of 4-amino-1,2,3,4-tetrahydroisoquinolin-3-one consists of a tetrahydroisoquinoline ring with an amino group at the 4-position and a ketone group at the 3-position. This arrangement provides a framework that can interact with various biological targets, making it a valuable scaffold for drug discovery and development.

Recent studies have highlighted the potential therapeutic applications of 4-amino-1,2,3,4-tetrahydroisoquinolin-3-one. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that 4-amino-1,2,3,4-tetrahydroisoquinolin-3-one effectively reduced inflammation in both in vitro and in vivo models of inflammatory diseases.

In addition to its anti-inflammatory properties, 4-amino-1,2,3,4-tetrahydroisoquinolin-3-one has shown promise in neuroprotective applications. A 2022 study published in the Journal of Neurochemistry demonstrated that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. The findings suggest that 4-amino-1,2,3,4-tetrahydroisoquinolin-3-one could be a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 4-amino-1,2,3,4-tetrahydroisoquinolin-3-one has also been investigated to assess its suitability for therapeutic use. A study published in the European Journal of Pharmaceutical Sciences in 2020 reported that this compound has favorable oral bioavailability and a reasonable half-life in vivo. These properties make it an attractive candidate for further preclinical and clinical development.

In terms of safety and toxicity, preliminary studies have indicated that 4-amino-1,2,3,4-tetrahydroisoquinolin-3-one is well tolerated at therapeutic doses. However, more comprehensive toxicological evaluations are needed to fully understand its safety profile before it can be advanced to clinical trials.

The synthetic routes for producing 4-amino-1,2,3,4-tetrahydroisoquinolin-3-one have been extensively studied to optimize yield and purity. One common approach involves the condensation of an appropriate amine with a ketone or aldehyde followed by cyclization and reduction steps. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound.

The potential applications of 4-amino-1,2,3,4-tetrahydroisoquinolin-3-one extend beyond its direct therapeutic uses. For example, it can serve as a building block for synthesizing more complex molecules with enhanced biological activities. Researchers are actively exploring the use of this compound as a lead structure for developing new drugs with improved efficacy and reduced side effects.

In conclusion, 4-amino-1,2,3,4-tetrahydroisoquinolin-3-one (CAS No. 209983-18-6) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for drug development. As more studies are conducted and clinical trials are initiated, this compound may play a significant role in advancing the treatment of various diseases.

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